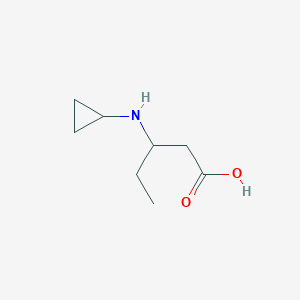
3-(Cyclopropylamino)-pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylamino)-pentanoic acid: is an organic compound characterized by the presence of a cyclopropylamino group attached to a pentanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-pentanoic acid typically involves the following steps:
Formation of Cyclopropylamine: Cyclopropylamine can be synthesized through the reaction of cyclopropyl bromide with ammonia.
Alkylation: The cyclopropylamine is then alkylated with a suitable alkyl halide, such as 4-bromobutanoic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Cyclopropylamino)-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols or amines.
Substitution: Formation of various cyclopropyl derivatives.
科学的研究の応用
3-(Cyclopropylamino)-pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
3-(シクロプロピルアミノ)ペンタン酸の作用機序は、特定の分子標的と経路との相互作用に関与しています。シクロプロピルアミノ基は、酵素や受容体と相互作用して、その活性を調節することができます。この化合物は、代謝経路にも参加し、生物学的効果を発揮する活性代謝物を生成することができます。
6. 類似の化合物との比較
類似の化合物
シクロプロピルアミン: ペンタン酸部分を持たない、類似の構造的特徴を持つ単純なアナログです。
シクロプロピルカルボン酸: カルボン酸にシクロプロピル基が結合していますが、アミノ基はありません。
独自性
3-(シクロプロピルアミノ)ペンタン酸は、シクロプロピルアミノ基とペンタン酸骨格の両方が存在することから、独自です。この組み合わせは、様々な用途に役立つ、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
Cyclopropylamine: A simpler analog with similar structural features but lacking the pentanoic acid moiety.
Cyclopropylcarboxylic acid: Contains a cyclopropyl group attached to a carboxylic acid but lacks the amino group.
Uniqueness
3-(Cyclopropylamino)-pentanoic acid is unique due to the presence of both the cyclopropylamino group and the pentanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
3-(cyclopropylamino)pentanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-6(5-8(10)11)9-7-3-4-7/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChIキー |
GMTQQOJRTCAJGC-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(=O)O)NC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-4-chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12307204.png)
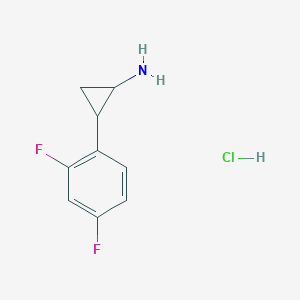
![6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride](/img/structure/B12307217.png)

![rac-tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B12307241.png)
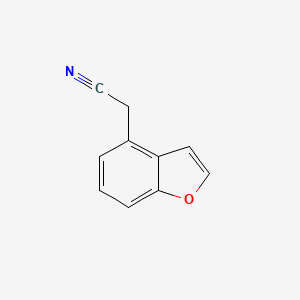
![1-[4-(aminomethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B12307249.png)
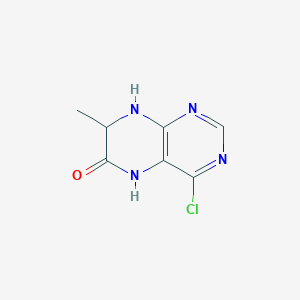
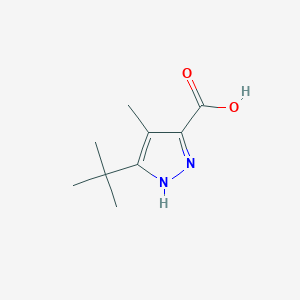
![3-[(2r)-Pyrrolidin-2-yl]propan-1-ol hydrochloride](/img/structure/B12307267.png)
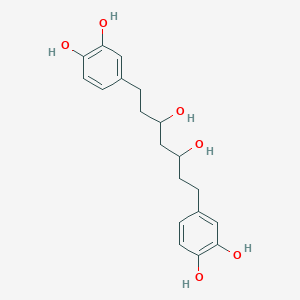
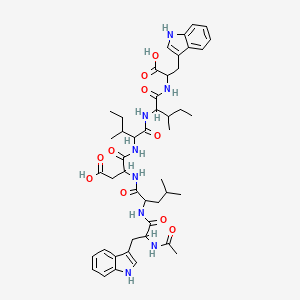
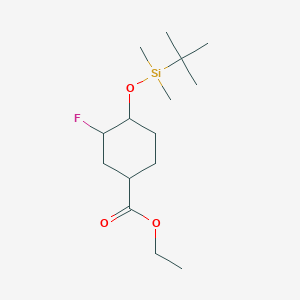
![5-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-5-oxopentanoic acid](/img/structure/B12307295.png)
